molecular formula C20H28N4O B7165695 N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-propylpyrazole-4-carboxamide

N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-propylpyrazole-4-carboxamide

Cat. No.: B7165695
M. Wt: 340.5 g/mol
InChI Key: DBTDHKPTAGAQIP-UHFFFAOYSA-N
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Description

N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-propylpyrazole-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a pyrazole ring, and a carboxamide group

Properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-3-10-24-15-18(13-21-24)20(25)22-19-8-11-23(12-9-19)14-17-7-5-4-6-16(17)2/h4-7,13,15,19H,3,8-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTDHKPTAGAQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-propylpyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The key steps include:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with 2-methylbenzyl chloride under basic conditions.

    Synthesis of the Pyrazole Intermediate: The pyrazole ring is formed by reacting hydrazine with a suitable diketone, followed by cyclization.

    Coupling Reaction: The piperidine and pyrazole intermediates are then coupled using a carboxylation reaction to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-propylpyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-propylpyrazole-4-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as enhanced conductivity or stability.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-propylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-propylpyrazole-4-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties

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